molecular formula C9H8Cl2N4OS B1276707 4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 871478-79-4

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1276707
M. Wt: 291.16 g/mol
InChI Key: GXQMAVWAJMZDRJ-UHFFFAOYSA-N
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Description

Triazole compounds are a significant class of organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound of interest, 4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is part of this class and is structurally related to various triazole derivatives that have been synthesized and studied for their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized using potassium dithiocarbazinate and hydrazine hydrate in water under reflux conditions . Another related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, was obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in hydrazine hydrate . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving key precursors and cyclization steps .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol was determined, revealing intermolecular interactions that stabilize the molecules in the unit cell . Similarly, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction and DFT, showing significant dihedral angles between the triazole ring and the phenyl rings . These studies provide insights into the molecular conformation and stabilization mechanisms of triazole derivatives, which would be relevant to the compound of interest.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . Additionally, they can react with aromatic aldehydes to yield substituted compounds, which can further undergo cyclo-condensation to form thiazolidinones, as demonstrated in the study of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives . These reactions highlight the chemical versatility of triazole compounds and their potential for generating a wide array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their potential pharmaceutical applications. The physicochemical properties of newly synthesized compounds, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives, were analyzed in accordance with methods described in the State Pharmacopoeia . These properties, including solubility, melting point, and stability, are essential for the development of new medications. The compound of interest would likely exhibit similar properties, which would need to be characterized to assess its suitability for further development.

Scientific Research Applications

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives

    • Application Summary : This research focuses on the synthesis of 4-amino-2,6-dichloropyridine and its derivatives, which are important intermediates in the development of new energetic materials .
    • Methods of Application : The synthesis starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is followed by nitration and reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
    • Results : The synthetic reactions proceeded under mild conditions, leading to the production of 4-amino-2,6-dichloropyridine .
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • Application Summary : This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
    • Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
    • Results : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

properties

IUPAC Name

4-amino-3-[(2,6-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4OS/c10-5-2-1-3-6(11)8(5)16-4-7-13-14-9(17)15(7)12/h1-3H,4,12H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQMAVWAJMZDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137848
Record name 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

871478-79-4
Record name 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871478-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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